

Reducing nirogacestat gastrointestinal side effects

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Compound Focus: Nirogacestat

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Incidence and Characteristics of GI Side Effects

The table below summarizes the key GI adverse event data from the pivotal Phase 3 DeFi trial [1] [2] [3]:

Adverse Event	Incidence in Clinical Trial	Time to Onset (Median)	Severity (Grade 3)
Diarrhea	84% of patients [1] [2] [3]	9 days (Range: 2 - 434 days) [1] [3]	16% of patients [1] [2] [3]
Nausea	54% of patients [3]	Not Specified	Not Specified
Abdominal Pain	22% of patients [3]	Not Specified	Not Specified
Stomatitis	39% of patients [3]	Not Specified	Not Specified

Clinical Management & Dose Modification Protocol

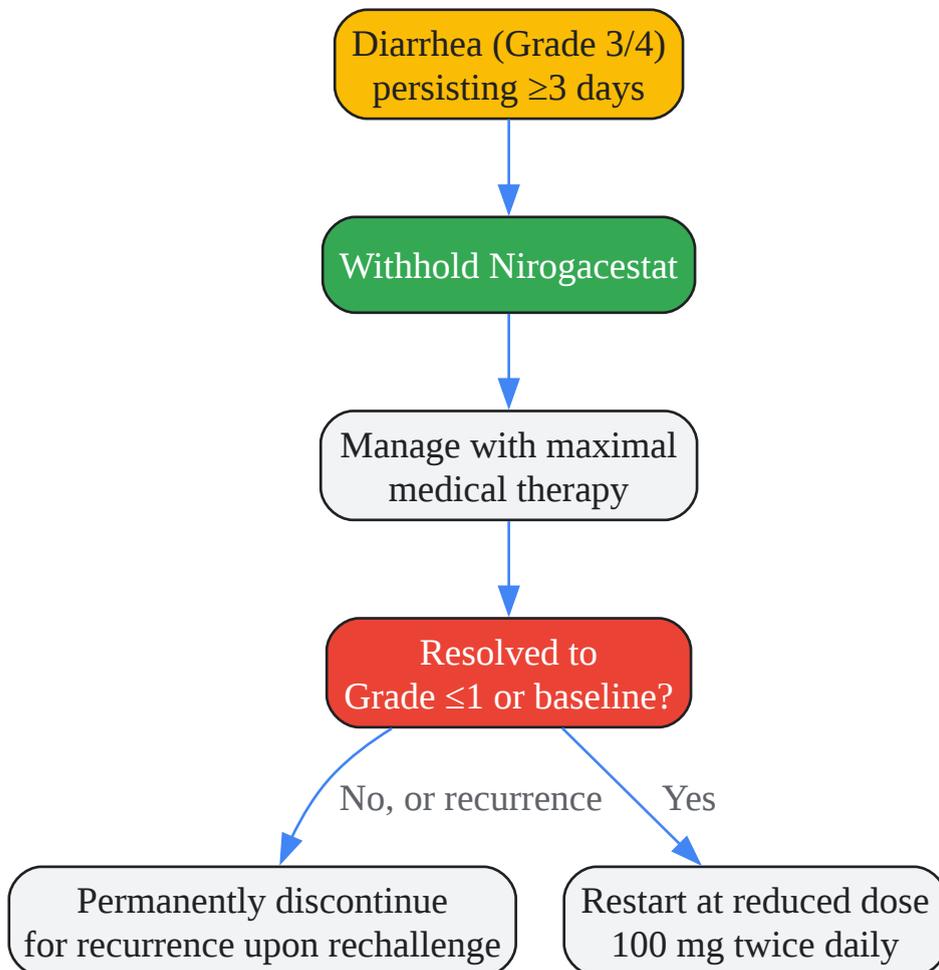
Based on the official prescribing information and clinical trial design, the following protocols are recommended for managing GI toxicity [1] [2].

Proactive Monitoring and Supportive Care

- **Antidiarrheal Prophylaxis/Therapy:** Monitor patients and manage diarrhea using antidiarrheal medications. The protocol should specify the type and schedule of antidiarrheals to be used [1] [2] [3].
- **Hydration Status:** Actively monitor for and manage dehydration, a key risk with diarrhea [4].
- **Patient Reporting:** Utilize patient-reported outcome (PRO) tools, such as the GODDESS desmoid-specific symptom scale, to accurately capture symptom frequency and severity [5].

Dose Modification Guidelines for Diarrhea

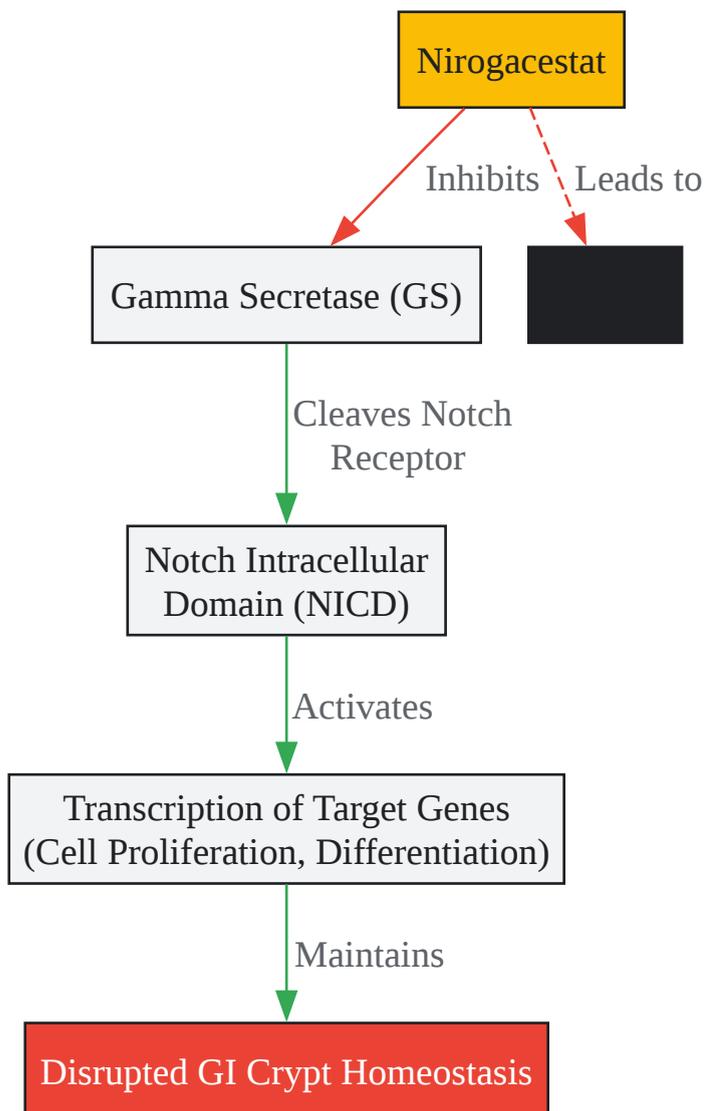
Adhere to the following protocol for diarrhea that persists despite maximal medical therapy [1] [2]:



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Proposed Mechanism Linking GI Toxicity to Nirogacestat

The GI side effects are likely mechanism-based. **Nirogacestat** is a gamma-secretase inhibitor that blocks proteolytic activation of the **Notch receptor** [5] [6]. The Notch signaling pathway plays a critical role in cell fate determination, proliferation, and differentiation within the **gastrointestinal crypt epithelium** [5]. Inhibition of Notch signaling can disrupt the normal homeostasis and regenerative capacity of the gut lining, leading to the observed diarrheal phenotype. This mechanism is consistent with GI toxicity seen with other gamma-secretase inhibitors [5].



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Key Considerations for Clinical Development

- **High Incidence is Expected:** The high rate of diarrhea (84%) suggests it is a common, on-target effect rather than an idiosyncratic reaction, which should be factored into clinical trial planning and patient informed consent [1] [7].
- **Early Onset:** The median time to first event is 9 days, indicating that monitoring and supportive care interventions should be emphasized from the very start of treatment [1].
- **Manageability:** Despite the high incidence, the clinical trial demonstrated that the side effect could be managed with protocol-specified interventions, allowing most patients to continue therapy [7].

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